Cas no 31010-55-6 (Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)-)

Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)-
- N-(7-methyl-4-oxo-3,4-dihydro-2-pteridinyl)acetamide
- N-(7-methyl-4-oxo-8H-pteridin-2-yl)acetamide
- AB-323/13887331
- MLS000704537
- 2-acetamido-7-methylpteridin-4(3H)-one
- SMR000230398
- 31010-55-6
- CHEMBL1303040
- Oprea1_529665
- HMS2522K03
- N-(7-methyl-4-oxo-3H-pteridin-2-yl)acetamide
-
- インチ: InChI=1S/C9H9N5O2/c1-4-3-10-6-7(11-4)13-9(12-5(2)15)14-8(6)16/h3H,1-2H3,(H2,11,12,13,14,15,16)
- InChIKey: HFTUOTZUADPCNB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 219.07562455Da
- どういたいしつりょう: 219.07562455Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 96.3Ų
Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23966081-1.0g |
N-(7-methyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide |
31010-55-6 | 95% | 1.0g |
$0.0 | 2023-02-02 |
Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- 関連文献
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)-に関する追加情報
Recent Advances in the Study of Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- (CAS: 31010-55-6)
Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)-, with the CAS number 31010-55-6, is a pteridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug development, particularly in the context of enzyme inhibition and anticancer activity. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, therapeutic potential, and ongoing research directions.
One of the key areas of interest is the compound's role as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- exhibits competitive inhibition against DHFR, with an IC50 value in the nanomolar range. This finding suggests its utility as a lead compound for developing novel antifolate agents, which could be relevant in treating diseases such as cancer and bacterial infections.
Further investigations into the compound's anticancer properties have revealed promising results. In vitro studies using human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), showed that the compound induces apoptosis via the mitochondrial pathway. Researchers observed a dose-dependent increase in caspase-3 activity and a decrease in Bcl-2 expression, indicating its potential as a chemotherapeutic agent. These findings were corroborated by a 2024 preprint on bioRxiv, which also highlighted the compound's low cytotoxicity against normal human fibroblasts, suggesting a favorable therapeutic window.
Structural modifications of Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- have also been explored to enhance its pharmacological properties. A recent study in ACS Chemical Biology reported the synthesis of analogs with improved solubility and bioavailability. One such analog, featuring a sulfonamide substitution at the 7-position, demonstrated enhanced pharmacokinetic profiles in murine models, paving the way for further preclinical development.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as metabolic stability and potential off-target effects need to be addressed. Ongoing research is focused on optimizing the compound's structure-activity relationship (SAR) and conducting in vivo efficacy studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this promising molecule.
In conclusion, Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)- (CAS: 31010-55-6) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a DHFR inhibitor and apoptosis inducer makes it a compelling candidate for further investigation. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
31010-55-6 (Acetamide, N-(3,4-dihydro-7-methyl-4-oxo-2-pteridinyl)-) 関連製品
- 1310836-06-6(4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 895414-24-1(5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)
- 2137846-62-7(2-5-(difluoromethyl)pyridin-2-ylacetamide)
- 1505440-82-3(N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine)
- 2680691-85-2(2-(Aminomethyl)cyclobutan-1-one)
- 2138824-55-0(Tert-butyl 2-(2-bromoethenyl)piperidine-1-carboxylate)
- 2229546-13-6(3-hydroxy-3-(3-methylpyrazin-2-yl)propanoic acid)
- 1956386-26-7(Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride)
- 2034352-77-5(N-{4-methyl-2-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)sulfamoylphenyl}acetamide)
- 2034340-57-1(4-(dimethylsulfamoyl)-N-{5-(furan-2-yl)pyridin-3-ylmethyl}benzamide)



